![molecular formula C8H6FIN2 B1393708 6-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1257535-15-1](/img/structure/B1393708.png)
6-Fluoro-3-iodo-1-methyl-1H-indazole
Overview
Description
6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound with the molecular formula C8H6FIN2 . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-iodo-1-methyl-1H-indazole is represented by the InChI code1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
. Chemical Reactions Analysis
The specific chemical reactions involving 6-Fluoro-3-iodo-1-methyl-1H-indazole are not detailed in the available resources .Physical And Chemical Properties Analysis
6-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C in a dark place under an inert atmosphere . .Scientific Research Applications
Synthesis of Indazole Derivatives
Indazole derivatives, including 6-Fluoro-3-iodo-1-methyl-1H-indazole, are synthesized through various routes explored in scientific research. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis via consecutive formation of C–N and N–N bonds .
Anticancer Activity
Indazole derivatives have been investigated for their anticancer activity. For instance, studies have shown that certain 1H-indazole-3-amine derivatives exhibit antitumor activity against various cancer cell lines such as A549 (lung cancer), K562 (leukemia), PC3 (prostate cancer), and Hep-G2 (liver cancer) when subjected to proliferation assays .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV by preventing the virus from maturing into its infectious form .
Serotonin Receptor Antagonists
Indazole-based compounds also serve as serotonin receptor antagonists. These antagonists can be used to treat various neurological and psychiatric conditions by modulating serotonin levels in the brain .
Aldose Reductase Inhibitors
Another application of indazole compounds is their use as aldose reductase inhibitors. These inhibitors play a role in managing complications related to diabetes by preventing the accumulation of sorbitol .
Acetylcholinesterase Inhibitors
Indazoles are also known to act as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease by enhancing cholinergic function in the brain .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives have been known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the signaling pathways of cells, particularly in the immune response .
Result of Action
Indazole derivatives have been known to exhibit medicinal properties such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It’s worth noting that the compound is typically stored at 2-8°c, suggesting that temperature could potentially influence its stability .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
6-fluoro-3-iodo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRUHBRZWKTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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